molecular formula C9H18N2 B2719286 (1-Cyclopentylazetidin-2-yl)methanamine CAS No. 1782569-79-2

(1-Cyclopentylazetidin-2-yl)methanamine

Cat. No.: B2719286
CAS No.: 1782569-79-2
M. Wt: 154.257
InChI Key: SDBQBVAMWJPUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Cyclopentylazetidin-2-yl)methanamine: is an organic compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol . This compound is characterized by a cyclopentyl group attached to an azetidine ring, which is further connected to a methanamine group. It is primarily used in pharmaceutical research and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentylazetidin-2-yl)methanamine typically involves the reaction of cyclopentylamine with azetidine derivatives under controlled conditions. One common method includes the use of azetidine-2-carboxylic acid as a starting material, which undergoes cyclization and subsequent amination to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of catalysts and specific reaction conditions to optimize the synthesis. The compound is usually produced in liquid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopentylazetidin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

Chemistry: In chemistry, (1-Cyclopentylazetidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It is often investigated for its interactions with enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .

Industry: The compound finds applications in the chemical industry as an intermediate in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of (1-Cyclopentylazetidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

  • (1-Cyclopentylpyrrolidin-2-yl)methanamine
  • (1-Cyclopentylpiperidin-2-yl)methanamine
  • (1-Cyclopentylazetidin-3-yl)methanamine

Comparison: Compared to these similar compounds, (1-Cyclopentylazetidin-2-yl)methanamine is unique due to its specific azetidine ring structure and the position of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(1-cyclopentylazetidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-9-5-6-11(9)8-3-1-2-4-8/h8-9H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBQBVAMWJPUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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